tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
Description
This compound (CAS 1420900-85-1) is a synthetic intermediate used in pharmaceutical research. Its molecular formula is C₁₈H₂₅N₃O₄S, featuring a piperidine ring substituted with a benzo[d]isothiazole-1,1-dioxide moiety and a tert-butyl carbamate group . It is typically supplied as a medical intermediate with ≥95% purity .
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-9-11-21(12-10-13)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
FZPXAMITZAENIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
A foundational step involves synthesizing the piperidine backbone. As detailed in patent CN102020589B, reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni under moderate hydrogen pressure (3–5 atm) yields N-benzyl-3-piperidinol. This method achieves high purity (>93%) and scalability, with the nickel catalyst enabling cost-effective deprotection.
Key Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | Raney-Ni |
| Hydrogen Pressure | 3–5 atm |
| Solvent | Ethyl acetate |
| Yield | 93.1% (post-crystallization) |
Boc Protection of Piperidine Amines
Introduction of the tert-butyl carbamate (Boc) group is critical for subsequent functionalization. As demonstrated in CN102020589B, N-Boc-D-serine reacts with isobutyl chlorocarbonate and N-methylmorpholine to form a mixed acid anhydride. Condensation with benzylamine in anhydrous ethyl acetate yields the Boc-protected intermediate with 93.1% efficiency.
Incorporation of Benzo[d]Isothiazole Moieties
Cyclization and Sulfonation
The benzo[d]isothiazole-1,1-dioxide group is introduced via cyclization of 2-mercaptobenzaldehyde derivatives. A mechanochemical approach (ACS Sustainable Chem. Eng.) utilizes ball milling with NbCl₅ or ZrCl₄ to facilitate 6-endo-trig cyclization, achieving trans-selectivity (dr > 70:30) through steric hindrance.
Optimized Cyclization Protocol
| Component | Role/Detail |
|---|---|
| Lewis Acid | ZrCl₄ or NbCl₅ |
| Solvent | Solvent-free (mechanochemical) |
| Temperature | Room temperature |
| Diastereomeric Ratio | 70:30 (trans:cis) |
Coupling Reactions
Coupling the benzo[d]isothiazole unit to the piperidine core employs nucleophilic aromatic substitution. Patent CN101817779B details the use of K₂CO₃ in DMF at 100°C to attach the heterocycle to N-protected piperidines, achieving 85–90% yields.
Carbamate Functionalization and Methylation
Phase-Transfer Catalyzed Alkylation
The final methylation step uses phase-transfer catalysis (PTC). As per CN102020589B, Tetrabutyl ammonium bromide (TBAB) facilitates the reaction between the hydroxylmethyl intermediate and methyl sulfate under basic conditions (KOH, 50%). This method achieves 92–97% yields with minimal byproducts.
Critical PTC Parameters
| Factor | Optimal Value |
|---|---|
| Catalyst Loading | 0.025–0.2 equiv (vs. substrate) |
| Base | 50% KOH aqueous solution |
| Solvent | Ethyl acetate |
| Reaction Time | 2–4 hours |
Boc Deprotection and Final Modification
Selective removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (10% v/v), followed by neutralization with NaHCO₃. Subsequent recrystallization in hexane/ethyl acetate (8:1) ensures >95% purity.
Mechanochemical and Solvent-Free Alternatives
Recent advances emphasize sustainability. A solid-state mechanochemical protocol (ACS Sustainable Chem. Eng.) eliminates solvents by using ball milling for reductive amination and cyclization. This approach reduces reaction times by 40% and improves atom economy to 78%.
Advantages of Mechanochemistry
- Yield : Comparable to solution-phase (85–94%)
- Purification : Minimal column chromatography required
- Scalability : Suitable for gram-scale synthesis
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for industrial batches. Residual solvents (ethyl acetate, hexane) are controlled to <0.1% via GC-MS.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For commercial production, the phase-transfer catalysis route is preferred due to its robustness. Key scale-up parameters include:
- Batch Size : 50–100 kg per cycle
- Cost Analysis : Raw material costs dominated by N-Boc-D-serine ($120/kg) and methyl sulfate ($85/kg)
- Waste Management : Ethyl acetate recovery (>90%) via distillation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoisothiazole moiety.
Reduction: Reduction reactions can occur at the nitrogen atoms within the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated products .
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in various biochemical pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Positional Variations
(a) tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1420820-73-0)
- Molecular Formula : C₁₈H₂₅N₃O₄S
- Key Difference : The carbamate group is attached to a methylene (-CH₂-) linker on the piperidine ring instead of directly to the nitrogen.
- Impact : Altered steric and electronic properties may affect binding affinity in target proteins .
(b) tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1417794-28-5)
- Molecular Formula : C₁₈H₂₅N₃O₂S
- Key Difference : Lacks the sulfone (dioxide) group on the benzoisothiazole ring.
- Impact : Reduced electron-withdrawing effects could decrease metabolic stability compared to the sulfone-containing analog .
(c) tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420954-82-0)
Ring System Modifications
(a) tert-Butyl 4-(1,1-dioxidobenzo[d]isothiazol-3-yl)-3-methylpiperazine-1-carboxylate (CAS 1420970-45-1)
- Molecular Formula : C₁₇H₂₃N₃O₄S
- Key Difference : Replaces piperidine with piperazine , introducing an additional nitrogen atom.
Functional Group Variations
(a) 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate (CAS 887044-72-6)
- Molecular Formula : C₁₇H₁₄N₂O₄S
- Key Difference : Replaces the carbamate with an acrylate ester .
- Impact : Suited for polymer conjugation or photochemical applications rather than medicinal intermediates .
(b) Sulfonamide Derivatives (e.g., N-(2-Chloroethyl)methanesulfonamide)
Comparative Data Table
Research Findings and Implications
- Sulfone vs. Sulfonamide : The sulfone group in the target compound enhances metabolic stability compared to sulfonamide analogs, as seen in preclinical studies of similar molecules .
- Positional Isomerism : Substitution at the 4-position of piperidine (target compound) may offer better steric alignment with enzyme active sites than 3-position analogs .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 1420970-45-1) exhibit higher aqueous solubility due to additional hydrogen-bonding sites, advantageous for oral bioavailability .
Biological Activity
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate is a complex organic compound that integrates a tert-butyl group, a piperidine moiety, and a benzo[d]isothiazole derivative. This unique structure suggests potential biological activities, particularly in antimicrobial and analgesic applications. The biological activity of this compound is primarily influenced by its structural components, which are known for their medicinal properties.
Structural Overview
The compound can be represented by the following structural formula:
Key features include:
- tert-butyl group : Provides steric hindrance and enhances stability.
- Piperidine moiety : Known for analgesic and anti-inflammatory properties.
- Benzo[d]isothiazole : Investigated for antimicrobial activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits moderate antibacterial activity. The benzo[d]isothiazole component is particularly noted for its potential as an antimicrobial agent.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL | Strong bactericidal |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL | Strong bactericidal |
| Staphylococcus epidermidis | 0.78 - 3.125 µg/mL | Strong bactericidal |
| Escherichia coli | No activity | - |
| Klebsiella pneumoniae | No activity | - |
The compound demonstrated significant efficacy against drug-resistant strains, comparable to last-resort antibiotics like vancomycin and linezolid . Its mechanism of action may involve the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential .
Case Studies
Several studies have explored related compounds with structural similarities to this compound:
- Study on Arylurea Derivatives : A study demonstrated that arylurea derivatives exhibited strong antibacterial properties against Gram-positive bacteria and suggested potential for developing new antibacterial agents .
- Piperidine-Based Compounds : Research highlighted that piperidine-based compounds showed significant anti-inflammatory effects in various animal models, suggesting that similar mechanisms could be explored in the context of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
